molecular formula C10H8ClNO2 B12826381 4-Chloro-2-methyl-1H-indole-3-carboxylic acid

4-Chloro-2-methyl-1H-indole-3-carboxylic acid

Cat. No.: B12826381
M. Wt: 209.63 g/mol
InChI Key: UGPORBOZKXMMTA-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system found in various natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-1H-indole-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can have different biological and chemical properties .

Scientific Research Applications

4-Chloro-2-methyl-1H-indole-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1H-indole-3-carboxylic acid
  • 2-Methyl-1H-indole-3-carboxylic acid
  • 4-Chloro-2-methyl-1H-indole

Uniqueness

4-Chloro-2-methyl-1H-indole-3-carboxylic acid is unique due to the presence of both the chloro and methyl groups, which confer distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

4-chloro-2-methyl-1H-indole-3-carboxylic acid

InChI

InChI=1S/C10H8ClNO2/c1-5-8(10(13)14)9-6(11)3-2-4-7(9)12-5/h2-4,12H,1H3,(H,13,14)

InChI Key

UGPORBOZKXMMTA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC=C2Cl)C(=O)O

Origin of Product

United States

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